Domperidone Impurity C Domperidone Impurity C An oxygenated metabolite of the gastrokinetic and antinauseant drug Domperidone.
Brand Name: Vulcanchem
CAS No.: 118435-03-3
VCID: VC0195825
InChI: InChI=1S/C22H24ClN5O3/c23-15-6-7-20-18(14-15)25-22(30)27(20)16-8-12-28(31,13-9-16)11-3-10-26-19-5-2-1-4-17(19)24-21(26)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)
SMILES: C1C[N+](CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)(CCCN4C5=CC=CC=C5NC4=O)[O-]
Molecular Formula: C22H24ClN5O3
Molecular Weight: 441.91

Domperidone Impurity C

CAS No.: 118435-03-3

Cat. No.: VC0195825

Molecular Formula: C22H24ClN5O3

Molecular Weight: 441.91

Purity: > 95%

* For research use only. Not for human or veterinary use.

Domperidone Impurity C - 118435-03-3

Specification

CAS No. 118435-03-3
Molecular Formula C22H24ClN5O3
Molecular Weight 441.91
IUPAC Name 6-chloro-3-[1-oxido-1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-1-ium-4-yl]-1H-benzimidazol-2-one
Standard InChI InChI=1S/C22H24ClN5O3/c23-15-6-7-20-18(14-15)25-22(30)27(20)16-8-12-28(31,13-9-16)11-3-10-26-19-5-2-1-4-17(19)24-21(26)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)
SMILES C1C[N+](CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)(CCCN4C5=CC=CC=C5NC4=O)[O-]
Appearance White to Off-White Solid
Melting Point >162°C

Introduction

Chemical Identity and Structural Characteristics

Domperidone Impurity C exists in two documented forms: anhydrous and monohydrate. The anhydrous form has a molecular formula of C22H24ClN5O3 with a molecular weight of 441.91 g/mol . The monohydrate form has a molecular formula of C22H24ClN5O3.H2O and a corresponding molecular weight of 459.94 g/mol .

Nomenclature and Identification

Several naming conventions and identifiers are associated with this compound:

  • IUPAC Name: 6-chloro-3-[1-oxido-1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-1-ium-4-yl]-1H-benzimidazol-2-one

  • Alternative Name: 5-chloro-1-(1-oxido-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl)-1H-benzimidazol-2(3H)-one monohydrate (for the monohydrate form)

  • CAS Numbers: 118435-03-3 (anhydrous) and 2575516-36-6 (monohydrate)

  • PubChem CID: 76973891

Physical and Chemical Properties

Domperidone Impurity C presents as a white to off-white solid with a melting point above 162°C. Its chemical structure features a chlorobenzimidazolone linked to a piperidinyl group, which in turn is connected to a benzimidazolone through a propyl chain. The nitrogen of the piperidine ring is oxidized, creating the N-oxide functional group that distinguishes this impurity from domperidone itself.

The recommended storage temperature for this compound is -20°C, indicating potential stability concerns at higher temperatures .

Analytical Methods and Characterization

Chromatographic Behavior

Domperidone Impurity C is typically analyzed using reversed-phase liquid chromatography (RP-LC) methods. In a published stability-indicating method, this impurity can be separated and quantified using a gradient elution on a C18 column (250mm × 4.6mm, 5μm) with a mobile phase comprising potassium phosphate buffer and acetonitrile .

Spectroscopic Properties

The compound is typically detected at a wavelength of 285 nm in UV detection systems, which is suitable for both domperidone and its impurities due to their similar spectral properties .

Relative Response Factor

The relative response factor (RRF) for Domperidone Impurity C has been determined to be 0.79 in relation to the parent compound domperidone . This value is essential for accurate quantification in pharmaceutical analysis.

Analytical Performance Characteristics

Validation Parameters

Extensive validation studies have been conducted on analytical methods for Domperidone Impurity C, with impressive results:

ParameterResult
Recovery (Mean)99.59% to 100.15%
Relative Standard Deviation2.16%
LOQ Level Recovery95.5%
LinearitySatisfactory from 50% to 150% of target concentration

The high recovery rates and low relative standard deviation values indicate excellent accuracy and precision in the analytical methods used for this impurity .

Occurrence and Formation

Domperidone Impurity C is formed through oxidation of the nitrogen atom in the piperidine ring of domperidone. This oxidation can occur during:

  • The manufacturing process of domperidone

  • Storage under adverse conditions

  • Exposure to oxidizing agents

  • Natural degradation over time

Understanding the formation pathways of this impurity is crucial for developing robust manufacturing processes and appropriate storage conditions for domperidone-containing pharmaceutical products.

Pharmaceutical Significance

Quality Control Applications

Domperidone Impurity C serves as an important marker in pharmaceutical quality control. Its presence and concentration provide valuable information about:

  • The quality of the manufacturing process

  • The storage conditions of the product

  • The shelf-life and stability of domperidone formulations

  • Potential safety concerns related to impurities

Regulatory Considerations

Pharmaceutical regulatory agencies worldwide have established limits for Domperidone Impurity C in finished products. These limits are typically based on toxicological assessments and follow the ICH (International Council for Harmonisation) guidelines for impurities in drug substances and products.

SpecificationDetails
Purity>95%
AppearanceWhite to Off-White Solid
Melting Point>162°C
Available Quantities50mg - 5g
Storage Condition-20°C
Shipping Temperature25°C

Analytical Applications in Pharmaceutical Formulations

Domperidone Impurity C has been successfully measured in pharmaceutical formulations through validated stability-indicating methods. One notable example is a single gradient stability-indicating reversed-phase LC method developed for the simultaneous estimation of impurities in omeprazole and domperidone capsules .

This method demonstrated excellent specificity, precision, and accuracy for Domperidone Impurity C, with validation parameters well within accepted criteria for pharmaceutical analysis. The method's robustness under varied chromatographic conditions (flow rate, buffer pH, and percentage of organic strength) further confirms its suitability for routine quality control applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator